Schisanlactone D

Description

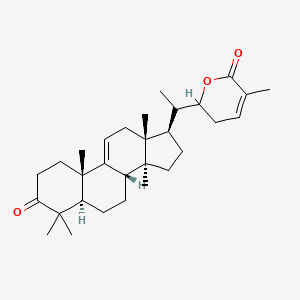

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-[1-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-24H,9-12,14-17H2,1-7H3/t19?,20-,22-,23?,24+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZNLIPQEGXHAW-MRLJYUEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(=O)C5(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(OC1=O)C(C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Isolation and Occurrence of Schisanlactone D

Source Plant Identification and Geographic Distribution

The Schisandra genus, comprising twining shrubs, is primarily distributed across Asia and North America, with a significant center of diversity in China wikipedia.org. Various species within this genus are utilized in traditional medicine, and Schisanlactone D has been identified in extracts from several of them.

Schisandra sphenanthera Rehder & Wilson is a species native to China wikipedia.orgmdpi.com. It is morphologically similar to Schisandra chinensis and is recognized in the Chinese Pharmacopoeia mdpi.com. Phytochemical investigations of S. sphenanthera leaves have successfully isolated various nortriterpenoids, including compounds related to this compound researchgate.net. The fruit of S. sphenanthera is also recognized for its use in health products, cosmetics, and functional foods, indicating its rich phytochemical profile researchgate.net.

Schisandra chinensis (Turcz.) Baill., commonly known as Chinese magnolia vine, is widely distributed across northeastern China, Korea, and Japan wikipedia.orgresearchgate.netpsu.edu. This species is extensively used in traditional Chinese medicine as a tonic, sedative, and for its anti-aging properties, attributed to its rich content of lignans (B1203133) and triterpenoids mdpi.comnih.govmdpi.com. This compound has been identified as one of the cycloartane-type triterpenoids isolated from S. chinensis mdpi.comencyclopedia.pub. Research has reported the isolation of various triterpenoids, including compounds structurally related to this compound, from different parts of S. chinensis, such as its fruit stalk researchgate.netmdpi.com.

Beyond well-documented species, this compound has also been reported in the fruits of an unidentified Schisandra species psu.edu. This finding underscores the potential for discovering this compound in other, less characterized members of the Schisandra genus, which are often endemic to specific regions and have traditional uses known only to local communities mdpi.com.

Chromatographic Separation and Purification Techniques for this compound

The isolation and purification of this compound from complex plant matrices typically involve a combination of chromatographic techniques, often coupled with spectroscopic analyses for structural elucidation.

Liquid Chromatography Methods : Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and methods employing stationary phases like silica (B1680970) gel and ODS (Octadecylsilane) are crucial for separating and purifying triterpenoids like this compound from crude plant extracts mdpi.comresearchgate.net.

Mass Spectrometry (MS) : Coupled with chromatographic methods, particularly UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry), MS provides high-resolution data essential for identifying and characterizing compounds based on their mass-to-charge ratio and fragmentation patterns mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1D and 2D NMR techniques are indispensable for determining the detailed structure of isolated compounds, including this compound, by providing information about the arrangement of atoms and their connectivity mdpi.com.

Other Spectroscopic Techniques : Infrared (IR) spectroscopy and Electronic Circular Dichroism (ECD) spectra are also employed to confirm structural features and stereochemistry mdpi.com.

These advanced separation and identification methodologies enable researchers to isolate and characterize compounds like this compound with high precision, contributing to a deeper understanding of the phytochemical diversity within the Schisandra genus.

Spectroscopic Elucidation of the Absolute Configuration of Schisanlactone D

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of Schisanlactone D displays signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the coupling constants (J) reveal details about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, offering insights into the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl), its hybridization, and the nature of its neighboring atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from specific literature values for this compound) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | Type |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

| (Data to be populated from specific literature values for this compound) |

High-Resolution Mass Spectrometry (HRMS) Characterization

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be deduced.

For this compound, HRMS analysis provides a highly accurate mass measurement, which is compared to the calculated mass of the proposed molecular formula. The close agreement between the experimental and calculated masses confirms the elemental composition of the compound. This information is fundamental for the structural elucidation process. nih.gov

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | ... | ... | C₃₀H₄₂O₇ |

| (Data to be populated from specific literature values for this compound) |

X-ray Diffraction for Crystallographic Structure Determination

While NMR and HRMS provide crucial information about the connectivity and molecular formula, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise spatial arrangement of every atom in the molecule. This provides an unambiguous determination of the absolute stereochemistry of all chiral centers.

The crystallographic analysis of this compound yields a set of parameters that describe the crystal structure in detail, including the crystal system, space group, and unit cell dimensions. The Flack parameter, derived from the X-ray diffraction data, is a critical value for confirming the absolute configuration of a chiral molecule. A value close to zero for the correct enantiomer provides confidence in the assigned absolute stereochemistry. nih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | ... |

| Space Group | ... |

| a (Å) | ... |

| b (Å) | ... |

| c (Å) | ... |

| α (°) | 90 |

| β (°) | ... |

| γ (°) | 90 |

| Volume (ų) | ... |

| Z | ... |

| Flack Parameter | ... |

| (Data to be populated from specific literature values for this compound) |

Biosynthetic Pathways and Biogenetic Relationships of Schisanlactone D

General Triterpenoid (B12794562) Biosynthesis from Isoprenoid Precursors

The biosynthesis of all triterpenoids, including Schisanlactone D, begins with the fundamental C5 isoprenoid units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) frontiersin.orgwikipedia.orgcam.ac.uk. These precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway wikipedia.orgmdpi.comnih.govrsc.orgfrontiersin.org.

Mevalonate (MVA) Pathway: Primarily found in the cytoplasm of eukaryotes, this pathway converts acetyl-CoA into IPP and DMAPP frontiersin.orgnih.govrsc.org. The MVA pathway is generally responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols cam.ac.ukrsc.orgnih.gov. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) biorxiv.org.

Methylerythritol Phosphate (MEP) Pathway: This pathway, located in the plastids of plants and predominantly used by bacteria and algae, converts pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP wikipedia.orgmdpi.comnih.govrsc.org. The MEP pathway is typically involved in the production of monoterpenes, diterpenes, and tetraterpenes cam.ac.ukrsc.org.

The IPP and DMAPP molecules are then sequentially condensed by prenyltransferases to form longer isoprenoid chains. The condensation of one IPP and one DMAPP molecule yields geranyl pyrophosphate (GPP, C10). Further condensation of GPP with another IPP molecule produces farnesyl pyrophosphate (FPP, C15) frontiersin.orgcam.ac.uknih.gov. FPP serves as the direct precursor for sesquiterpenes and triterpenes frontiersin.orgcam.ac.uk. The biosynthesis of triterpenoids specifically involves the head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), to form squalene (C30) nih.govthieme-connect.comnih.govtandfonline.com. Squalene is the immediate precursor to the triterpenoid skeleton nih.govresearchgate.net.

Proposed Biogenetic Route for this compound Scaffold

While specific detailed proposed biogenetic routes for this compound are not extensively detailed in the provided search results, the general pathway for triterpenoid scaffold formation is well-established. Squalene, the C30 precursor, undergoes oxidation by squalene epoxidase (also known as squalene monooxygenase) to form (S)-2,3-oxidosqualene nih.govoup.com. This oxidosqualene molecule then undergoes a complex, enzyme-catalyzed cyclization cascade researchgate.netnih.govoup.comebi.ac.uk.

In plants, the cyclization of (S)-2,3-oxidosqualene typically leads to cycloartenol (B190886), catalyzed by cycloartenol synthase (CAS) nih.govnih.govebi.ac.ukresearchgate.netpnas.org. In contrast, animals and fungi predominantly form lanosterol (B1674476) from oxidosqualene, catalyzed by lanosterol synthase (LAS) nih.govoup.comebi.ac.ukpnas.org. Both cycloartenol and lanosterol are considered protosteryl cations and serve as the foundational skeletons for various triterpenoids and sterols, respectively researchgate.netnih.govoup.compnas.org. The specific structural features of this compound would arise from subsequent modifications, such as hydroxylations, oxidations, and lactonization reactions, on a triterpenoid backbone derived from either cycloartenol or a related cyclization product. The complexity of this compound suggests multiple enzymatic tailoring steps following the initial cyclization event.

Enzymatic Steps and Gene Cluster Identification in Related Biosynthesis

The biosynthesis of triterpenoids involves a series of enzymatic reactions, with key enzymes identified in the pathways leading to squalene and its subsequent cyclization.

Squalene Synthase (SQS): This enzyme is critical for catalyzing the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene thieme-connect.comnih.govtandfonline.com. SQS is considered a key branch point enzyme, managing the flux from isoprenoid precursors towards triterpenoid biosynthesis nih.govtandfonline.com.

Squalene Epoxidase (SQE): This enzyme catalyzes the oxidation of squalene to (S)-2,3-oxidosqualene, using NADPH as a cofactor nih.govoup.com.

Oxidosqualene Cyclases (OSCs): These enzymes, such as lanosterol synthase (LAS) and cycloartenol synthase (CAS), are responsible for the complex cyclization of (S)-2,3-oxidosqualene into tetracyclic or pentacyclic triterpenoid skeletons nih.govresearchgate.netnih.govebi.ac.ukpnas.org. Plants possess multiple OSCs, allowing for greater skeletal diversity compared to animals and fungi, which typically have a single LAS nih.gov.

While specific gene clusters for this compound are not identified in the provided search results, research into the biosynthesis of other triterpenoids has identified genes encoding these key enzymes nih.govresearchgate.net. For instance, genes for lanosterol synthases and cycloartenol synthases have been identified and characterized in various plant species, including Arabidopsis thaliana nih.govresearchgate.netpnas.org. The identification and characterization of these genes are crucial for understanding the regulation and engineering of triterpenoid biosynthesis.

Comparative Biogenesis with Other Schisanlactones and Nortriterpenoids

The biogenesis of this compound can be compared to that of other schisanlactones and nortriterpenoids by considering their shared precursor origins and the variations in their subsequent enzymatic modifications.

Schisanlactones are a group of complex triterpenoids, often isolated from plants of the Schisandra genus thieme-connect.com. Like this compound, other schisanlactones are derived from the general triterpenoid pathway, originating from squalene and its subsequent cyclization products nih.govresearchgate.net. The structural diversity within the schisanlactone family arises from variations in the cyclization patterns of oxidosqualene and the specific suite of post-cyclization tailoring enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, that modify the basic triterpenoid skeleton nih.govresearchgate.net.

Nortriterpenoids, characterized by the loss of one or more carbon atoms from the typical C30 triterpenoid skeleton, would also follow the initial squalene and oxidosqualene cyclization steps researchgate.net. Their unique carbon skeletons suggest specific enzymatic pathways that lead to the cleavage or rearrangement of carbon atoms from the intermediate or final triterpenoid structures. Comparative studies of the oxidosqualene cyclases (OSCs) in different organisms highlight how variations in these enzymes can lead to different foundational skeletons, which then dictate the subsequent biosynthetic routes to diverse triterpenoid classes nih.govresearchgate.netnih.govebi.ac.ukpnas.org. For example, the evolution of specific OSCs in plants has led to the production of cycloartenol, which is the primary precursor for phytosterols, distinct from the lanosterol pathway in animals and fungi researchgate.netpnas.org. Understanding these differences in OSC activity and the repertoire of tailoring enzymes is key to comparing the biogenesis of this compound with other related natural products.

Synthetic Strategies Towards Schisanlactone D and Its Analogues

Retrosynthetic Analysis of the Schisanlactone D Core Structure

Retrosynthetic analysis is a fundamental problem-solving methodology in organic synthesis, employed to design synthetic pathways by systematically deconstructing a target molecule into simpler, more accessible precursors towson.eduicj-e.orgias.ac.in. This process involves identifying strategic bond disconnections and functional group interconversions (FGIs) that lead back to readily available starting materials towson.eduicj-e.orgias.ac.in. The goal is to devise a convergent and efficient route, often revealing key intermediates and potential stereochemical challenges icj-e.orgias.ac.in.

While specific, detailed retrosynthetic pathways for this compound are not extensively detailed in the provided literature, its classification as a triterpenoid (B12794562) lactone, possessing a 26,22-lactone moiety psu.eduresearchgate.net, would inform such an analysis. A retrosynthetic strategy for this compound would likely involve dissecting its complex polycyclic skeleton, potentially targeting the formation of the fused ring system and the installation of the lactone functionality. Key disconnections would aim to break down the molecule into manageable fragments that can be synthesized stereoselectively and then coupled.

Development of Stereoselective Total Synthesis Methodologies

Total synthesis refers to the complete chemical construction of a natural product from simple, commercially available starting materials ias.ac.inresearchgate.net. For complex molecules like this compound, which possess multiple stereocenters, the development of stereoselective methodologies is paramount. Stereoselective synthesis ensures the correct three-dimensional arrangement of atoms, which is critical for biological activity towson.eduicj-e.org.

The field has seen significant progress in the synthesis of complex triterpenoids, including those from the Schisandraceae family researchgate.netpsu.eduresearchgate.net. Notably, the first complete synthesis of a schinortriterpenoid has been reported researchgate.net. Although specific published total syntheses detailing this compound are not explicitly provided in the current snippets, the general approaches would involve the strategic assembly of the triterpenoid framework using reactions that control stereochemistry. This could include asymmetric catalysis, the use of chiral auxiliaries, or the application of stereoselective cycloaddition or rearrangement reactions to establish the intricate stereochemical architecture of the molecule.

Semi-synthesis and Derivatization Approaches for Structural Analogue Generation

Semi-synthesis offers a practical route to generating structural analogues of natural products. This strategy utilizes a naturally occurring compound as a starting material, which is then chemically modified to produce derivatives nih.gov. The primary objective of semi-synthesis is often to enhance the biological activity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR) nih.govnih.gov.

The modifications introduced through semi-synthesis typically involve relatively minor structural alterations compared to the parent natural product, such as esterification, amidation, oxidation, or reduction of existing functional groups nih.gov. These derivatization approaches allow chemists to systematically probe the impact of specific structural features on biological function. While direct semi-synthetic routes for this compound are not detailed in the provided results, it represents a viable strategy. If this compound is accessible, it could serve as a scaffold for creating a library of analogues by modifying its lactone ring, hydroxyl groups, or other reactive sites, thereby facilitating the discovery of compounds with optimized therapeutic potential.

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis represents a powerful hybrid approach that integrates the precision and selectivity of enzymatic transformations with the versatility of conventional chemical synthesis mdpi.comsemanticscholar.org. Enzymes are highly efficient biocatalysts capable of performing chemo-, regio-, and stereoselective reactions under mild conditions, often facilitating transformations that are challenging to achieve through purely chemical means mdpi.comsemanticscholar.org. This makes them invaluable tools for constructing complex molecules with precise stereochemical control, particularly for introducing or setting stereocenters mdpi.comsemanticscholar.orgnih.gov.

Examples of chemoenzymatic applications in natural product synthesis include:

Lipase-catalyzed kinetic resolution: Used to prepare enantiomerically pure intermediates by selectively reacting one enantiomer in a racemic mixture mdpi.comnih.gov.

Polyketide Synthases (PKSs): These enzyme systems are crucial for the chemoenzymatic synthesis of macrolide antibiotics, enabling complex carbon-carbon bond formations and functionalizations nih.gov.

Other Enzymatic Transformations: Enzymes like tyrosinase have been employed for specific oxidative steps semanticscholar.org, and lipases for selective esterification reactions csic.es.

While direct chemoenzymatic synthesis of this compound is not explicitly described in the reviewed literature, enzymes could be strategically employed in its synthesis. This might involve using enzymes for stereoselective steps in a total synthesis, or for selective functionalization of this compound or its precursors during semi-synthetic efforts.

Chemoenzymatic Applications in Natural Product Synthesis

| Enzyme Class/Type | Key Transformation | Application Example (General) | Reference |

| Lipases | Kinetic Resolution | Preparation of chiral alcohols/esters | mdpi.comnih.gov |

| Lipases | Esterification | Modification of hydroxyl groups | csic.es |

| Polyketide Synthases (PKSs) | C-C bond formation, oxidation, cyclization | Synthesis of macrolide antibiotics (e.g., Tylactone) | nih.gov |

| Tyrosinase | Aerobic oxidation | Synthesis of hydroxytyrosol | semanticscholar.org |

Compound Names Mentioned in the Article:

this compound

Tylactone

Hydroxytyrosol

Mechanistic Pharmacology of Schisanlactone D at Cellular and Molecular Levels

Investigation of Receptor Binding and Protein Interactions

Molecular docking studies have provided initial insights into the potential protein targets of Schisanlactone D. In a network pharmacology study investigating the components of the Yangxin Dingji Decoction for the treatment of atrial fibrillation, this compound was identified as an active ingredient. ijpsonline.comijpsonline.com The study used computational models to predict the binding interactions between the compound and key protein targets related to the condition.

The molecular docking analysis revealed that this compound has a strong predicted binding affinity for the potassium voltage-gated channel subfamily A member 5 (KCNA5). ijpsonline.comijpsonline.com Specifically, it was shown to form hydrogen bonds with two key amino acid residues within the protein: Alanine (B10760859) (Ala-321) and Arginine (Arg-283). ijpsonline.comijpsonline.com The calculated binding energy for this interaction was notably strong, indicating a stable and favorable interaction. ijpsonline.comresearchgate.net

| Compound | Protein Target | Interacting Residues | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | KCNA5 | Alanine (Ala-321), Arginine (Arg-283) | -12.8 | ijpsonline.comijpsonline.comresearchgate.net |

Modulation of Intracellular Signaling Cascades

While direct studies on this compound are limited, research on extracts from Schisandra species, where this compound is present, suggests potential effects on key signaling pathways involved in inflammation and neuroprotection.

Triterpenoids and other compounds isolated from the Schisandra genus are known to possess anti-inflammatory properties. researchgate.net Studies on extracts from Schisandrae Fructus have demonstrated the ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses. researchgate.netencyclopedia.pub Lignans (B1203133) from Schisandra chinensis have also been shown to inhibit NF-κB nuclear translocation. nih.govscienceopen.com

Furthermore, compounds from Schisandra chinensis have been found to modulate the expression of matrix metalloproteinases (MMPs). For instance, Schisandrin B was shown to decrease the expression of matrix metalloproteinase 1, while Gomisin A reduced the expression and activity of MMP-2 and MMP-9. mdpi.comresearchgate.netactascientific.com

Research on the petroleum ether fraction of Schisandrae Sphenantherae Fructus, which contains triterpenes like this compound, revealed a significant reduction in the level of Interleukin-17 (IL-17) in an animal model of allergic asthma. researchgate.net Pathway analysis from this study suggested that the therapeutic effects may be mediated through the IL-17 signaling pathway. researchgate.net

This compound has been identified as one of the constituents of Schisandra chinensis that can infiltrate the blood-brain barrier. nih.govscienceopen.com This characteristic is crucial for compounds with potential effects on the central nervous system (CNS). Extracts from S. chinensis have been shown to have anti-depressant and neuroprotective effects. nih.gov Triterpenoids, as a class of compounds found in the Schisandra genus, are reported to have various pharmacological activities, including neuroprotective effects. researchgate.net The presence of this compound in brain tissue following administration of the extract suggests it may contribute to these CNS-related activities. nih.govscienceopen.com

Regulation of Gene Expression and Transcriptional Activities

The ability of a compound to regulate gene expression is fundamental to its pharmacological effect. While specific studies detailing the impact of isolated this compound on gene expression are not widely available, research on Schisandra chinensis extracts provides some indications. In one study, supplementation with S. chinensis extract in aged mice led to the upregulation of genes associated with protein synthesis and muscle growth, while downregulating genes involved in protein degradation. nih.govactascientific.com Additionally, extracts have been shown to downregulate the mRNA expression of key transcriptional factors involved in lipid metabolism, such as SREBP-1c and liver X receptor α (LXRα). nih.govactascientific.com As a component of these extracts, this compound may play a role in these observed gene regulatory effects, though further research is needed to confirm its direct contribution.

Impact on Cellular Metabolic Fluxes

Research Findings on this compound Remain Limited in Specified Areas

Following a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the mechanistic pharmacology of This compound focusing specifically on its effects on amino acid metabolism and the microbiome-host metabolic axis as per the requested outline.

Research has identified this compound as a triterpenoid (B12794562) compound isolated from plants of the Schisandra genus. scienceopen.comnih.gov Studies have confirmed its presence in biological samples following the administration of Schisandra chinensis extracts, but have not detailed its specific pharmacological activities in the areas of amino acid perturbation or gut microbiota interaction. scienceopen.com One study tested this compound for cytotoxicity but did not observe significant antitumor activity at the tested concentration and did not investigate its metabolic effects. nih.gov

Research on the Related Compound: Schisanlactone E

In contrast, substantial research is available for a closely related compound, Schisanlactone E (also known as XTS), which has been studied for the precise mechanisms outlined in the user's request.

Amino Acid Metabolic Perturbations

Studies on Schisanlactone E have shown that it can modulate the alanine, aspartate, and glutamate (B1630785) metabolism pathway. frontiersin.orgresearchgate.net In preclinical models of Alzheimer's disease, treatment with Schisanlactone E led to significant alterations in this pathway, affecting key metabolites such as L-Aspartic acid, Succinic acid semialdehyde, Argininosuccinic acid, and N-Acetylaspartylglutamic acid. frontiersin.org This suggests that Schisanlactone E can influence central pathways of amino acid and energy metabolism.

Influence on Microbiome-Host Metabolic Axis

Schisanlactone E has demonstrated a significant influence on the gut microbiome and its interaction with the host. frontiersin.orgresearchgate.net Research highlights include:

Enhanced Gut Microbiota Diversity : Treatment with Schisanlactone E was found to increase the species richness and abundance of gut microbiota in animal models. frontiersin.org

Modulation of Gut Microbiota Composition : It notably increased the relative abundance of beneficial bacteria, such as Akkermansia. frontiersin.orgresearchgate.net In one study, the dominant genera in the treatment group shifted to Lactobacillus, Akkermansia, and Allobaculum. frontiersin.org

Mitigation of Dysbiosis : The compound was shown to mitigate gut microbiota dysbiosis and associated metabolic disturbances. frontiersin.orgresearchgate.net These findings suggest that Schisanlactone E exerts some of its therapeutic effects through the microbial-gut-brain axis. researchgate.net

The table below summarizes the key research findings for Schisanlactone E relevant to the requested topics.

| Category | Research Finding for Schisanlactone E | Key Metabolites/Genera Affected |

| Amino Acid Metabolism | Regulated the alanine, aspartate, and glutamate metabolism pathway. frontiersin.orgresearchgate.net | L-Aspartic acid, Succinic acid semialdehyde, Argininosuccinic acid, N-Acetylaspartylglutamic acid. frontiersin.org |

| Microbiome-Host Axis | Increased species richness and abundance of gut microbiota. frontiersin.org | Akkermansia, Lactobacillus, Allobaculum. frontiersin.org |

| Modulated gut microbiota composition, mitigating dysbiosis. frontiersin.orgresearchgate.net |

Due to the lack of specific data for this compound, the requested article cannot be generated at this time while adhering to scientific accuracy. Further research is required to elucidate the specific pharmacological properties of this compound in these metabolic areas.

Advanced Analytical Methods for Schisanlactone D Research

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Detection and Quantification

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a cornerstone technique for the analysis of complex natural products like Schisanlactone D. This method offers exceptional sensitivity, selectivity, and speed, making it ideal for identifying and quantifying the compound in various matrices, including biological samples.

UHPLC-MS/MS, specifically, employing tandem mass spectrometry, allows for highly specific detection and quantification through multiple reaction monitoring (MRM) or similar targeted approaches. This is achieved by monitoring specific precursor ions and their characteristic fragment ions, thereby minimizing interference from other compounds in the sample researchgate.netnih.govmdpi.commdpi.comuib.no. For instance, a UHPLC-MS/MS method has been developed and validated for the quantification of Schisanlactone E (SE), a related compound, in rat plasma, urine, and feces, demonstrating its utility in pharmacokinetic studies researchgate.net. This method typically involves sample preparation steps such as protein precipitation with organic solvents (e.g., methanol (B129727) or acetonitrile) followed by direct injection or further clean-up researchgate.netmdpi.commdpi.com.

High-Resolution Mass Spectrometry (HRMS), such as UHPLC-Q-Orbitrap HRMS, provides even greater accuracy by determining the exact mass of the analyte, allowing for confident identification and structural elucidation of this compound and its potential metabolites researchgate.netnih.gov. This advanced technique can simultaneously identify a large number of compounds, including targeted and untargeted analytes, in a single run nih.gov. The development of such methods involves optimizing chromatographic separation using specific columns (e.g., ACQUITY UPLC HSS T3) and mobile phases (e.g., formic acid in water and acetonitrile) to achieve optimal resolution and sensitivity nih.govfrontiersin.org.

Research Findings:

UHPLC-MS/MS methods have been successfully developed and validated for the quantification of triterpenoids like Schisanlactone E in biological matrices such as rat plasma, urine, and feces researchgate.net.

UHPLC-Q-Orbitrap HRMS has been utilized to simultaneously identify and quantify multiple compounds, including triterpenoids, in plant extracts, demonstrating its capability for comprehensive analysis nih.gov.

The sensitivity of these methods allows for detection limits in the parts-per-billion (ppb) range, crucial for trace analysis in complex biological samples chromatographyonline.com.

Metabolomics and Lipidomics for Bioactivity Profiling

Metabolomics and lipidomics are powerful 'omics' disciplines that provide a comprehensive snapshot of the small molecule metabolites and lipids within a biological system. These approaches are instrumental in understanding the bioactivity of this compound by revealing how it interacts with and perturbs cellular metabolic pathways.

Metabolomics: Non-targeted metabolomics, often employing UHPLC-MS, allows for the broad exploration of metabolites in biological samples, identifying changes induced by this compound treatment frontiersin.orgnih.govnih.govuliege.benih.gov. By analyzing these metabolic profiles, researchers can identify biomarkers associated with the compound's effects and gain insights into the biochemical pathways it modulates. For instance, a study investigating Schisanlactone E (XTS) in an Alzheimer's disease mouse model utilized non-targeted metabolomics on cortical samples to determine XTS's regulatory effects on the metabolic profile frontiersin.orgnih.gov. This analysis revealed that XTS modulated levels of specific metabolites and regulated pathways such as carbohydrate metabolism and neuroactive ligand-receptor interactions frontiersin.orgnih.gov. Pathway analysis, often performed using databases like KEGG, integrates these identified metabolites to map out affected biological processes frontiersin.orgnih.govnih.govfiveable.mecncb.ac.cn.

Lipidomics: Lipidomics focuses on the complete set of lipids in a biological system. While specific lipidomic studies directly on this compound were not detailed in the provided search results, lipidomics in general uses techniques like LC-MS to analyze lipid profiles nih.govuniversiteitleiden.nlresearchgate.netuzh.chbiorxiv.org. Changes in lipid composition can be indicative of cellular responses to compounds like this compound, potentially revealing mechanisms of its bioactivity or its influence on lipid metabolism. For example, in cancer research, lipidomics has been used to elucidate mechanisms of metastasis by analyzing lipid profiles in cell lines biorxiv.org.

Research Findings:

Metabolomic analysis of Schisanlactone E (XTS) in an Alzheimer's disease model indicated modulation of metabolites such as isosakuranetin, 5-KETE, 4-methylcatechol, and sphinganine, alongside significant alterations in carbohydrate metabolism and neuroactive ligand-receptor interactions frontiersin.orgnih.gov.

Pathway analysis of metabolomic data can pinpoint key biological processes affected by a compound, such as arachidonic acid metabolism or amino acid metabolism, providing a mechanistic understanding of its bioactivity frontiersin.orgnih.govnih.gov.

Metabolomics enables the detection and quantification of numerous metabolites, revealing network changes that can serve as biomarkers for therapeutic effects or disease states nih.govuliege.benih.gov.

Application in Pharmacokinetic and Metabolic Studies

The application of analytical techniques like UHPLC-MS/MS is paramount for understanding the pharmacokinetic (PK) and metabolic fate of this compound in vivo. These studies are essential for determining how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Pharmacokinetic Studies: UHPLC-MS/MS methods are routinely developed and validated to quantify this compound in biological fluids (e.g., plasma, urine) and tissues researchgate.netmdpi.com. This allows for the determination of key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), half-life, clearance, and bioavailability researchgate.netnih.govuclouvain.benih.gov. For example, a UHPLC-MS/MS method was used to study the pharmacokinetics and bioavailability of Schisanlactone E (SE) in rats, revealing an absolute oral bioavailability of approximately 79.3% and indicating that SE was primarily excreted via feces researchgate.net. The ability to detect and quantify the parent compound and its metabolites is critical for building accurate PK models nih.govnih.gov.

Metabolic Studies: Identifying metabolites of this compound provides crucial information about its biotransformation pathways. UHPLC-Q-Orbitrap HRMS is particularly useful for metabolite screening due to its high resolution and mass accuracy, enabling the identification of phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites researchgate.netuclouvain.benih.gov. Studies have predicted that the carboxyl group, five-membered ring, and six-membered α,β-unsaturated lactone ring of Schisanlactone E are potential metabolic sites researchgate.net. Understanding these metabolic pathways is vital for assessing potential drug-drug interactions and metabolite toxicity nih.gov.

Research Findings:

Validated UHPLC-MS/MS methods are essential for quantifying this compound in biological samples to determine pharmacokinetic parameters researchgate.netmdpi.com.

Studies on related compounds like Schisanlactone E have shown primary excretion via feces, with limited or undetectable levels in urine, possibly due to hydrophilicity factors researchgate.netresearchgate.net.

Metabolite identification using HRMS has revealed that triterpenoids can undergo various phase I and phase II metabolic transformations, with specific functional groups being common sites of metabolism researchgate.netuclouvain.be.

Structure Activity Relationship Sar Studies for Schisanlactone D Development

Identification of Pharmacophores and Structural Determinants of Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the schisanlactone class of compounds, SAR studies have begun to elucidate the critical determinants of their bioactivity. While specific research on Schisanlactone D is limited, studies on closely related analogues, such as Schisanlactone E, provide valuable insights into the pharmacophoric requirements for this chemical scaffold.

Key structural features that influence the bioactivity of schisanlactone-type nortriterpenoids include the core polycyclic skeleton, the lactone moiety, and the pattern of oxygenation (e.g., hydroxyl groups). The modification of these features, either through natural metabolism, biotransformation, or semi-synthesis, results in derivatives with altered biological profiles.

A study involving the microbial transformation of Schisanlactone E produced several metabolites, and their subsequent evaluation for inhibitory effects on nitric oxide (NO) production in LPS-induced macrophages revealed important SAR trends. nih.gov For instance, the introduction of hydroxyl groups at specific positions on the nortriterpenoid backbone significantly modulated the compound's potency. Comparing the parent compound with its metabolites allows for the deduction of which structural elements are crucial for activity.

The table below summarizes the findings from a biotransformation study on Schisanlactone E, a close structural analogue of this compound. The data illustrates how specific structural modifications impact the inhibitory activity on NO production, a key process in inflammation.

| Compound | Structural Modification (compared to Schisanlactone E) | Bioactivity (NO Inhibition IC₅₀, µM) | Reference |

|---|---|---|---|

| Metabolite 7 | Hydroxylation at C-1 | 16.73 | nih.gov |

| Metabolite 9 | Hydroxylation at C-12 | 5.91 | nih.gov |

These results suggest that the position of hydroxylation is a key determinant of bioactivity. Specifically, the introduction of a hydroxyl group at the C-12 position (Metabolite 9) led to a more potent inhibitor of nitric oxide production compared to hydroxylation at the C-1 position (Metabolite 7). nih.gov Such findings are critical for defining the pharmacophore, indicating that the region around C-12 may be involved in a crucial interaction with the biological target, and that a hydrogen bond donor in this area is favorable for activity. The lactone ring itself is also considered a fundamental part of the pharmacophore for many bioactive natural products in this class. researchgate.net

Rational Design and Synthesis of Bioactive Derivatives

Rational drug design leverages the understanding of a compound's SAR to create new molecules with improved potency, selectivity, or pharmacokinetic properties. rsc.org For the schisanlactone family, this involves the targeted chemical modification of the parent scaffold. While extensive synthetic campaigns focused solely on this compound are not widely reported, the principles of rational design are applicable, guided by the SAR data obtained from related natural products.

The generation of derivatives can be achieved through various means, including semi-synthesis from an isolated natural product or, as demonstrated with Schisanlactone E, through biotransformation using microorganisms. nih.gov The latter approach can be considered a tool for "green" synthesis, utilizing enzymatic processes to create novel derivatives that might be challenging to produce through traditional chemical methods. The fungus Cunninghamella blakesleana was successfully used to produce thirteen metabolites of Schisanlactone E, effectively generating a library of new derivatives for biological screening. nih.gov

The general process for creating derivatives based on a natural product lead often involves:

Identification of a Lead Compound: A natural product like this compound is identified with a desirable biological activity.

SAR Elucidation: Initial studies (as in 9.1) identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified.

Design of Derivatives: New structures are designed to enhance the desired properties. For instance, based on the data above, a rational design approach would prioritize modifications at or near the C-12 position of the schisanlactone core to enhance anti-inflammatory activity.

Synthesis: The designed molecules are then synthesized. This can involve modifying the natural product or a total synthesis approach. The biotransformation of Schisanlactone E serves as a practical example of derivative synthesis, where specific enzymatic reactions like hydroxylation are carried out on the core structure. nih.gov

The table below illustrates examples of derivatives generated from the closely related Schisanlactone E via biotransformation.

| Parent Compound | Synthetic Method | Resulting Derivative(s) | Reference |

|---|---|---|---|

| Schisanlactone E | Biotransformation with Cunninghamella blakesleana | 13 hydroxylated metabolites, including 1β-hydroxy-schisanlactone E and 12β-hydroxy-schisanlactone E | nih.gov |

This approach highlights how new bioactive derivatives can be generated to expand the chemical space around a natural product scaffold, providing novel compounds for further development and more detailed SAR studies.

Computational Modeling and Molecular Dynamics Simulations for SAR Prediction

In modern drug discovery, computational chemistry provides powerful tools to predict and understand the interactions between a small molecule and its biological target at an atomic level. nih.gov These in silico methods, including pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations, are invaluable for predicting the SAR of compounds like this compound and guiding the rational design of more effective derivatives.

Pharmacophore Modeling: Based on the structures of active compounds, a 3D pharmacophore model can be generated. nih.govresearchgate.net For the schisanlactone series, a model could be built using the most potent analogues. This model would define the spatial arrangement of key features, such as hydrogen bond donors/acceptors (from hydroxyl groups), hydrophobic regions (from the polycyclic core), and the geometry of the lactone ring. Such a model serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. mdpi.commdpi.com To understand the SAR data observed for schisanlactone derivatives, one could dock this compound and its analogues into the active site of a relevant protein target (e.g., an enzyme involved in the inflammatory pathway, like inducible nitric oxide synthase or a kinase). The results could reveal why certain modifications enhance activity. For example, docking simulations could show that the C-12 hydroxyl group of the highly active Metabolite 9 forms a critical hydrogen bond with an amino acid residue in the target's binding pocket, an interaction that is absent with the parent compound or less active derivatives. nih.gov This provides a structural basis for the observed SAR.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation would model the movements and interactions of every atom in the system, providing insights into the flexibility of the protein and the ligand and confirming whether the key interactions identified by docking are maintained. This computational validation strengthens the proposed binding mode and provides a more dynamic and realistic picture of the molecular recognition event.

The collective use of these computational tools allows researchers to build a robust, predictive model of the SAR for the this compound chemical class. This accelerates the discovery process by prioritizing the synthesis of derivatives that are most likely to exhibit high potency, ultimately saving time and resources in the development of new therapeutic agents.

Emerging Research Avenues and Future Prospects for Schisanlactone D

Multi-Omics Integration for Systems-Level Understanding

The complexity of biological systems necessitates sophisticated analytical tools to unravel the intricate mechanisms of action of natural compounds. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for a systems-level understanding of how compounds like Schisanlactone D interact with cellular pathways. While direct multi-omics studies specifically on this compound are nascent, research on related compounds, such as Schisanlactone E (XTS), provides a blueprint for future investigations. For instance, a study exploring Schisanlactone E in an Alzheimer's disease model utilized metabolomics to identify significant alterations in metabolic pathways, including the biosynthesis of phenylpropanoids and cofactors, highlighting the potential of such analyses to reveal compound-specific biological signatures nih.gov.

Future research could employ similar integrated omics strategies for this compound. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment in relevant cellular or animal models, researchers could:

Identify key molecular targets and signaling cascades modulated by this compound.

Uncover previously unknown biological activities or mechanisms of action.

Map this compound's influence within broader biological networks, providing a holistic view of its effects.

Compare its molecular profile with other bioactive Schisandra triterpenoids to understand structure-activity relationships at a systems level.

The integration of these diverse datasets will be crucial for a comprehensive understanding of this compound's therapeutic potential and for guiding further targeted research.

Sustainable Sourcing and Biotechnological Production Strategies

Traditionally, this compound is obtained through extraction from plant sources, primarily the stems and leaves of Schisandra chinensis or the fruits of Schisandra sphenanthera nih.govscielo.brscielo.br. These extraction processes typically involve solvent extraction (e.g., ethanol, methanol) followed by various chromatographic purification techniques nih.govscielo.brscielo.br. While effective for isolating the compound, these methods can be resource-intensive and raise questions about the sustainability of sourcing, especially if demand increases.

Future research and development efforts should focus on:

Optimizing Extraction Yields: Investigating novel or enhanced extraction technologies, such as supercritical fluid extraction or microwave-assisted extraction, could improve efficiency and reduce solvent usage frontiersin.orgmdpi.com.

Sustainable Cultivation and Harvesting: Developing standardized cultivation practices for Schisandra species could ensure a consistent and sustainable supply of biomass, minimizing reliance on wild harvesting and promoting ecological balance.

Biotechnological Production: Exploring plant cell culture or tissue culture techniques offers a controlled environment for producing this compound, independent of seasonal variations and geographical limitations. Furthermore, advances in metabolic engineering and synthetic biology could potentially enable the production of this compound or its precursors in microbial hosts, offering a highly scalable and sustainable alternative to plant extraction. Research into the biosynthesis pathways of Schisandra triterpenoids could provide targets for such bioengineering efforts.

Discovery of Novel Biological Targets

While this compound itself has shown no apparent antitumor activity against Hep-G2 cell lines at a concentration of 50 µg/mL nih.govmdpi.com, the broader Schisandra genus and related triterpenoids exhibit a wide array of biological activities. For instance, Schisanlactone E (XTS) has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, reducing the expression of RANKL and RANK, and subsequently lowering inflammatory cytokines. It also impacts matrix metalloproteinase-9 (MMP-9) activity and the IL-23/IL-17 inflammatory axis nih.govtandfonline.com. Other Schisandra triterpenoids, like Schinchinenlactone D, have shown anti-inflammatory properties frontiersin.org, and Schisanlactone C has demonstrated significant cytotoxicity scielo.brscielo.br.

These findings suggest that this compound, despite its current reported limitations in specific assays, may possess or contribute to similar or distinct biological activities. Future research should aim to:

Systematic Screening: Conduct comprehensive screening of this compound against a wider panel of cell lines and disease models to identify potential therapeutic activities that may not have been revealed in initial broad cytotoxicity assays.

Mechanism-Based Target Identification: Investigate this compound's interaction with specific molecular targets, enzymes, or receptors. This could involve biochemical assays, cell-based screening, and computational approaches (e.g., molecular docking) to predict and validate potential binding partners.

Comparative Studies: Compare the molecular targets and mechanisms of action of this compound with those of structurally similar, more active compounds like Schisanlactone C or E to identify key structural features responsible for specific bioactivities.

Translational Research Directions

The translation of natural products into viable therapeutic agents requires rigorous investigation into their efficacy, bioavailability, and potential applications. While direct translational studies for this compound are limited, insights from related compounds offer promising directions. The development of Schisanlactone E derivatives as potential anticancer agents, which showed enhanced anti-tumor effects and induced apoptosis by modulating key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3, exemplifies a successful translational strategy tandfonline.com. Furthermore, Schisanlactone E is being explored for its potential in Alzheimer's disease models nih.gov.

For this compound, translational research could focus on:

Structural Modification: Given that some triterpenoids from Schisandra species face challenges with solubility and bioavailability tandfonline.com, chemical modification of this compound could lead to derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy.

Preclinical Efficacy Studies: Conducting robust preclinical studies in relevant disease models (e.g., inflammatory conditions, metabolic disorders, or specific cancers where related compounds show promise) will be critical to validate its therapeutic potential.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on how this compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it exerts its effects at the molecular level (pharmacodynamics) are essential for its clinical development.

By pursuing these avenues, researchers can aim to translate the chemical complexity of this compound into tangible health benefits.

Q & A

Q. What are the established methodologies for the extraction and purification of Schisanlactone D from plant sources?

- Methodological Answer : Extraction typically involves solvent-based techniques (e.g., methanol/chloroform partitioning) followed by chromatographic purification (e.g., silica gel column chromatography). Key parameters include solvent polarity gradients, temperature control, and monitoring via TLC/HPLC. Experimental protocols must detail solvent ratios, column dimensions, and elution profiles to ensure reproducibility. Validation requires comparison with published spectral data (e.g., NMR, IR) and purity assessment via HPLC-UV .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : A combination of 1D/2D NMR (for stereochemical assignments), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography (for absolute configuration) is essential. For chromatographic validation, HPLC-DAD or UPLC-MS with reference standards should be used. Document instrument parameters (e.g., NMR frequency, MS ionization mode) to align with standardized reporting guidelines .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate technical replicates. Include positive controls (e.g., known inhibitors) and solvent-only negative controls. Cell viability assays (e.g., MTT) must specify incubation times, cell passage numbers, and normalization methods. Statistical analysis should employ non-linear regression models (e.g., GraphPad Prism) to calculate IC50 values, with error bars representing SEM .

Advanced Research Questions

Q. What strategies are effective in addressing discrepancies in reported cytotoxic IC50 values of this compound across different cell lines?

- Methodological Answer : Conduct a meta-analysis of published data to identify variables influencing potency, such as cell culture conditions (e.g., serum concentration, hypoxia), assay endpoints (e.g., apoptosis vs. necrosis markers), and batch-to-batch compound variability. Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis) and report raw data alongside processed results to enable cross-study comparisons .

Q. How can computational modeling be integrated with experimental data to predict novel biological targets of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against structural databases (e.g., PDB) to prioritize targets. Validate predictions via surface plasmon resonance (SPR) for binding affinity and gene expression profiling (RNA-seq) for downstream effects. Document force fields, scoring functions, and solvent models to ensure computational reproducibility .

Q. What experimental approaches resolve contradictions in this compound’s reported mechanisms of action (e.g., ROS modulation vs. kinase inhibition)?

- Methodological Answer : Employ mechanism-of-action (MoA) studies combining genetic knockdown (siRNA/CRISPR) of proposed targets with functional assays (e.g., ROS detection via DCFH-DA, kinase activity via ADP-Glo). Use isoform-specific inhibitors to dissect pathways. Data interpretation should include sensitivity analyses to quantify the contribution of each mechanism to observed bioactivity .

Methodological and Reporting Guidelines

Q. How should researchers structure the "Experimental" section to ensure reproducibility of this compound studies?

- Answer : Include subsections for (1) compound synthesis (solvents, reaction times), (2) biological assays (cell lines, passage numbers), and (3) statistical methods (software, significance thresholds). Provide accession codes for publicly deposited spectral data. Follow journal-specific guidelines for detail depth, with extended protocols in supplementary materials .

What criteria define a robust research question for studying this compound’s therapeutic potential?

- Answer : The question must address a literature gap (e.g., "Does this compound synergize with standard chemotherapeutics in multidrug-resistant cancers?"), specify variables (e.g., combination ratios, resistance markers), and align with replicable experimental endpoints (e.g., synergy scores via Chou-Talalay method). Avoid overly broad or non-mechanistic inquiries .

Data Analysis and Interpretation

Q. How can researchers optimize data visualization for this compound’s pharmacokinetic profiles?

- Answer : Use non-compartmental analysis (NCA) tools (e.g., Phoenix WinNonlin) to generate plasma concentration-time curves. Include tables for AUC, Cmax, and half-life, with error bars representing inter-subject variability. For tissue distribution, heatmaps or 3D bar graphs enhance clarity. Raw data should be archived in repositories like Figshare .

Q. What statistical methods are appropriate for analyzing this compound’s transcriptomic data in pathway enrichment studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.